molecular formula C8H12N2O4S2 B6173181 N1,N1-dimethylbenzene-1,4-disulfonamide CAS No. 101251-36-9

N1,N1-dimethylbenzene-1,4-disulfonamide

Cat. No.: B6173181
CAS No.: 101251-36-9
M. Wt: 264.3
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Description

N1,N1-Dimethylbenzene-1,4-disulfonamide is a sulfonamide derivative featuring a benzene ring with two sulfonamide groups at the 1,4-positions, where one sulfonamide nitrogen is dimethylated. This compound is synthesized via the reaction of 4-(N,N-dimethylsulfamoyl)benzenesulfonyl chloride with amines like 3-methyl-1H-indol-7-amine in pyridine at room temperature . Its structure imparts unique electronic and steric properties, influencing reactivity, solubility, and biological interactions.

Properties

CAS No.

101251-36-9

Molecular Formula

C8H12N2O4S2

Molecular Weight

264.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-dimethylbenzene-1,4-disulfonamide typically involves the reaction of benzene-1,4-disulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N1,N1-dimethylbenzene-1,4-disulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide groups to amines.

    Substitution: The sulfonamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and are carried out under an inert atmosphere.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

N1,N1-dimethylbenzene-1,4-disulfonamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1,N1-dimethylbenzene-1,4-disulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The methyl groups on the nitrogen atoms can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility (Predicted) Melting Point/Boiling Point
N1,N1-Dimethylbenzene-1,4-disulfonamide C8H12N2O4S2 264.32 Moderate in polar solvents Not reported
Compound 1 (Non-methylated analog) C15H13N3O4S2 379.41 Higher aqueous solubility Not reported
N1,N4-Bis(4,6-diamino-triazin-2-yl) derivative C12H12N10O4S2 448.45 Low (bulky triazines) Not reported
N1,N1-Dimethylbenzene-1,4-diamine (Related diamine) C8H12N2 136.20 Soluble in acidic conditions 205°C (sulfate salt)

Key Observations:

  • Lipophilicity: The dimethyl groups in the target compound increase logP compared to non-methylated sulfonamides, enhancing membrane permeability .

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